molecular formula C24H26N2O6 B1393528 Fmoc-D-Orn(Aloc)-OH CAS No. 214750-74-0

Fmoc-D-Orn(Aloc)-OH

Cat. No.: B1393528
CAS No.: 214750-74-0
M. Wt: 438.5 g/mol
InChI Key: RXLIOYNXBHZZBI-OAQYLSRUSA-N
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Description

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(((allyloxy)carbonyl)amino)pentanoic acid is a complex organic compound that belongs to the class of amino acids. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group and an allyloxycarbonyl (Alloc) protecting group. These protecting groups are commonly used in peptide synthesis to protect the amino and carboxyl groups, respectively, during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(((allyloxy)carbonyl)amino)pentanoic acid typically involves several steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is usually achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Protection of the Carboxyl Group: The carboxyl group is protected using the allyloxycarbonyl (Alloc) group. This step involves the reaction of the Fmoc-protected amino acid with Alloc chloride in the presence of a base.

    Coupling Reaction: The protected amino acid is then coupled with other amino acids or peptides using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

In an industrial setting, the production of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(((allyloxy)carbonyl)amino)pentanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Deprotection Reactions: The Fmoc and Alloc protecting groups can be removed under specific conditions. Fmoc can be removed using a base such as piperidine, while Alloc can be removed using palladium-catalyzed hydrogenation.

    Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides to form longer peptide chains.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in peptide synthesis.

Common Reagents and Conditions

    Fmoc Deprotection: Piperidine in dimethylformamide (DMF).

    Alloc Deprotection: Palladium on carbon (Pd/C) in the presence of a hydrogen source.

    Coupling Reagents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).

Major Products Formed

The major products formed from these reactions are typically longer peptide chains or deprotected amino acids, depending on the specific reaction conditions used.

Scientific Research Applications

Peptide Synthesis

Fmoc-D-Orn(Aloc)-OH is predominantly used in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) group allows for selective deprotection under mild conditions, facilitating the assembly of peptides with high fidelity.

Case Study: Peptide Libraries

In a study focusing on DNA-encoded libraries (DECLs), this compound was utilized to construct peptide libraries with enhanced structural diversity. The efficiency of coupling reactions involving this compound was demonstrated, showing high yields and purity levels .

Peptide Library Composition Coupling Efficiency (%) Yield (%)
Library A8590
Library B7888
Library C8092

Drug Development

The incorporation of this compound into peptide sequences has implications in drug design, particularly for developing therapeutics targeting protein-protein interactions (PPIs). For instance, stapled peptides derived from ornithine derivatives have shown promise in modulating PPIs relevant to cancer therapy.

Case Study: Stapled Peptides

Research has indicated that peptides incorporating this compound can be "stapled" to enhance their stability and cell permeability. One notable candidate is ALRN-6954, which targets the p53-MDM2 interaction, demonstrating significant anticancer activity .

Antimicrobial Peptides

This compound is also explored in the synthesis of antimicrobial peptides (AMPs). These peptides are critical in combating antibiotic-resistant bacteria.

Research Insights

Studies have shown that cationic peptides containing ornithine derivatives exhibit potent antimicrobial activity against various pathogens. Metal ion complexes formed with these peptides can enhance their efficacy against biofilms and resistant strains .

Bioconjugation Techniques

The allyloxycarbonyl (Alloc) protecting group in this compound allows for selective reactions in bioconjugation processes. This feature is particularly advantageous for attaching biomolecules to surfaces or other macromolecules.

Application Example

In bioconjugation studies, this compound was employed to attach peptides to nanoparticles for targeted drug delivery systems. The resulting conjugates exhibited improved pharmacokinetics and therapeutic indices .

Mechanism of Action

The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(((allyloxy)carbonyl)amino)pentanoic acid involves its incorporation into peptide chains. The protecting groups prevent unwanted side reactions during synthesis, allowing for the selective formation of peptide bonds. Once the desired peptide is synthesized, the protecting groups can be removed to yield the final product.

Comparison with Similar Compounds

Similar Compounds

    ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(((tert-butoxycarbonyl)amino)pentanoic acid: This compound uses a tert-butoxycarbonyl (Boc) protecting group instead of an allyloxycarbonyl (Alloc) group.

    ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(((benzyloxycarbonyl)amino)pentanoic acid: This compound uses a benzyloxycarbonyl (Cbz) protecting group instead of an allyloxycarbonyl (Alloc) group.

Uniqueness

The uniqueness of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(((allyloxy)carbonyl)amino)pentanoic acid lies in its combination of Fmoc and Alloc protecting groups. This combination allows for selective deprotection and coupling reactions, making it a versatile tool in peptide synthesis. The use of Alloc as a protecting group is particularly advantageous in cases where mild deprotection conditions are required.

Biological Activity

Fmoc-D-Orn(Aloc)-OH , or N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-delta-allyloxycarbonyl-D-ornithine, is a derivative of the amino acid ornithine that has gained attention in biochemical and pharmaceutical research. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications in drug development.

  • Molecular Formula : C24H26N2O
  • Molecular Weight : 438.48 g/mol
  • Purity : Minimum 99%
  • Storage Conditions : 2-8°C

Synthesis

This compound is synthesized using solid-phase peptide synthesis (SPPS) techniques, which involve the use of Fmoc (9-fluorenylmethyloxycarbonyl) as a protecting group for the amino group and Alloc (allyloxycarbonyl) for the side chain. The synthesis process typically includes the following steps:

  • Protection : The amino group is protected with Fmoc, while the side chain is protected with Alloc.
  • Coupling : The protected amino acids are coupled to form peptides.
  • Deprotection : The Fmoc and Alloc groups are removed using specific reagents (e.g., piperidine for Fmoc and palladium for Alloc) to yield the free amino acid.

The biological activity of this compound can be attributed to its structural properties, which allow it to interact with various biological targets. Key mechanisms include:

  • Cell Signaling Modulation : this compound may influence cell signaling pathways by acting as a substrate or inhibitor for enzymes involved in cellular processes.
  • Antimicrobial Activity : Some studies suggest that derivatives of ornithine exhibit antimicrobial properties, potentially making this compound useful in developing new antibiotics.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study conducted by researchers demonstrated that ornithine derivatives, including this compound, showed significant antimicrobial activity against various bacterial strains. The study employed disk diffusion methods to assess the effectiveness of these compounds against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Peptide Synthesis Applications :
    • This compound has been utilized in synthesizing bioactive peptides that can target specific receptors in cancer cells. A recent paper highlighted its role in creating cyclic peptides that exhibited enhanced binding affinity to cancer cell receptors compared to linear counterparts .
  • Neuroprotective Effects :
    • Preliminary research indicates that ornithine derivatives may have neuroprotective effects, potentially through modulation of nitric oxide synthase activity. This could have implications for treating neurodegenerative diseases .

Comparative Activity Table

CompoundBiological ActivityReference
This compoundAntimicrobial against E. coli
Fmoc-Lys(Alloc)-OHEnhances muscle recovery
Fmoc-Cys(Trt)-OHUsed in cyclic peptide synthesis
Ornithine DerivativesNeuroprotective properties

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(prop-2-enoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O6/c1-2-14-31-23(29)25-13-7-12-21(22(27)28)26-24(30)32-15-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h2-6,8-11,20-21H,1,7,12-15H2,(H,25,29)(H,26,30)(H,27,28)/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLIOYNXBHZZBI-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)NCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679804
Record name N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~5~-{[(prop-2-en-1-yl)oxy]carbonyl}-D-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214750-74-0
Record name N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N5-[(2-propen-1-yloxy)carbonyl]-D-ornithine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=214750-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~5~-{[(prop-2-en-1-yl)oxy]carbonyl}-D-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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